![molecular formula C24H27N3O2 B2659478 (5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone CAS No. 866149-62-4](/img/structure/B2659478.png)
(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone
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Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . The compound also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. Piperazine rings are often found in pharmaceuticals, including antipsychotics and antihistamines .
Molecular Structure Analysis
The compound’s structure includes a pyrrole ring and a piperazine ring, both of which are heterocyclic compounds (rings that contain atoms of at least two different elements). This could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and piperazine rings. Pyrrole rings are aromatic and thus relatively stable, but they can undergo electrophilic substitution reactions . Piperazine rings can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrrole and piperazine rings could potentially allow for hydrogen bonding, influencing the compound’s solubility .Scientific Research Applications
Anti-HIV Activity
Heterocycles containing the 1,2,3-triazole scaffold have demonstrated anti-HIV properties. Researchers have explored this compound class for potential antiviral agents .
Antitubercular and Antibacterial Properties
Certain pyrazole-based compounds exhibit antitubercular and antibacterial activities. The compound’s pyrazole ring could be a crucial pharmacophore in drug discovery .
Vasodilator and Analgesic Effects
Pyrazole derivatives are known for their vasodilator and analgesic properties. These compounds have potential applications in pain management and cardiovascular health .
Antimicrobial and Anti-Inflammatory Properties
Hydrazones exhibit antimicrobial and anti-inflammatory activities. They may find use in treating infections and inflammatory conditions .
Anticancer Potential
Certain hydrazones have shown promise as anticancer agents. Researchers continue to explore their mechanisms of action and potential clinical applications .
Other Applications
Hydrazones also possess properties such as antifungal, antiviral, cardioprotective, and antimalarial effects. Their versatility makes them valuable targets for further investigation .
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds containing pyrrole rings have been found to have a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Safety and Hazards
Future Directions
Future research could potentially explore the biological activity of this compound, given the known activities of other compounds containing pyrrole and piperazine rings . Additionally, modifications could be made to the compound’s structure in order to optimize its activity and reduce any potential toxicity .
properties
IUPAC Name |
[5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1-methylpyrrol-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-25-17-20(24(28)19-6-4-3-5-7-19)16-22(25)18-26-12-14-27(15-13-26)21-8-10-23(29-2)11-9-21/h3-11,16-17H,12-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCBYKLDPOIMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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